molecular formula C30H22N2O6S B3825638 4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B3825638
M. Wt: 538.6 g/mol
InChI Key: ZXZMDZUPBBPIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[8-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furan and furan-2,5-dione to form the tricyclic core . This intermediate is then subjected to further functionalization, including acylation and oxidation reactions, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tricyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting key biochemical pathways. This inhibition is often achieved through the formation of stable complexes with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[8-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is unique due to its dual tricyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[8-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O6S/c33-27-23-13-1-2-14(9-13)24(23)28(34)31(27)17-5-7-21-19(11-17)20-12-18(6-8-22(20)39(21,37)38)32-29(35)25-15-3-4-16(10-15)26(25)30(32)36/h1-8,11-16,23-26H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZMDZUPBBPIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)S(=O)(=O)C6=C5C=C(C=C6)N7C(=O)C8C9CC(C8C7=O)C=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 4
4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 5
4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[8-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5,5-dioxodibenzothiophen-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

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